molecular formula C10H10O4 B1237348 5-Hydroxyconiferaldehyde

5-Hydroxyconiferaldehyde

Cat. No. B1237348
M. Wt: 194.18 g/mol
InChI Key: IEHPLRVWOHZKCS-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyconiferaldehyde is a member of phenols and a member of methoxybenzenes.

Scientific Research Applications

Lignin Biosynthesis and Genetic Engineering

5-Hydroxyconiferaldehyde is involved in monolignol biosynthesis pathways, significantly influencing the chemical properties of lignin in trees. Research on aspen trees indicated that manipulating the enzymes involved in these pathways, including coniferaldehyde 5-hydroxylase (CAld5H), could lead to trees with reduced lignin content and increased cellulose content. These modifications have potential applications in improving wood pulping and bleaching efficiency, indicating a promising avenue for the production of raw materials for wood pulp production. Additionally, these genetically engineered trees could provide valuable insights for functional genomics and metabolic engineering (Chiang, 2006).

Applications in Adhesive Systems

5-Hydroxymethylfurfural (HMF), derived from lignins like 5-Hydroxyconiferaldehyde, has been identified as a promising bio-derived platform chemical with a wide range of applications, including in the production of adhesives. The wood and foundry industries, which are major adhesive users, are seeking sustainable alternatives to fossil-based chemicals. HMF and its derivatives are considered key renewable reactants in adhesive systems, offering a potential shift towards more environmentally friendly and economically viable adhesive production. However, further research is needed to enhance the performance and cost-effectiveness of these adhesives (Thoma et al., 2020).

Catalytic Oxidation of Lignins

5-Hydroxyconiferaldehyde is also relevant in the field of catalytic oxidation of lignins, a process that yields valuable chemicals like vanillin and syringaldehyde. The review by Tarabanko & Tarabanko (2017) highlights the influence of various factors such as lignin type, oxidant nature, and temperature on the yield and selectivity of the process. It points out that the properly organized processes of lignin catalytic oxidation are only slightly less effective than the traditional methods, such as oxidation by nitrobenzene, but still face challenges like high consumption of oxygen and alkali. This area offers significant potential for the development of more efficient and sustainable processes for converting lignin into valuable chemicals (Tarabanko & Tarabanko, 2017).

properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-6,12-13H,1H3/b3-2+

InChI Key

IEHPLRVWOHZKCS-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/C=O

SMILES

COC1=CC(=CC(=C1O)O)C=CC=O

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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